1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine
Description
This compound features a triazolo[1,5-a]pyrimidine core substituted at position 5 with a 4-fluorophenyl group and at position 6 with an ethyl linker to a 4-methylpiperazine moiety. Its synthesis likely involves coupling a boronic acid intermediate (e.g., 5-(4-fluorophenyl)-triazolo[1,5-a]pyrimidin-6-yl boronic acid) with an ethyl-piperazine derivative under Suzuki-Miyaura conditions, as seen in analogous triazolopyrimidine syntheses .
Properties
IUPAC Name |
5-(4-fluorophenyl)-6-[2-(4-methylpiperazin-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN6/c1-23-8-10-24(11-9-23)7-6-15-12-25-18(20-13-21-25)22-17(15)14-2-4-16(19)5-3-14/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZHYJOBEBUHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazolopyrimidine core. The final step involves the alkylation of the triazolopyrimidine with 1-(2-chloroethyl)-4-methylpiperazine under basic conditions to introduce the piperazinoethyl side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolo[1,5-a]Pyrimidine Core
Compound 13 : 5-(4-Fluorophenyl)-N-(4-methoxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Key Differences: Position 7 substitution with 4-methoxyphenethylamine instead of ethyl-4-methylpiperazine. Activity: Demonstrated anti-tubercular activity, suggesting triazolopyrimidines with aryl-amine substituents may target mycobacterial enzymes .
Compound in : 5-(4-Fluorophenyl)-6-[2-(4-morpholinyl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrate
- Key Differences: Morpholine replaces 4-methylpiperazine. Molecular Weight: 360.39 g/mol (vs. ~460 g/mol for the target compound), indicating lower steric bulk .
Compound in : 5-(4-Fluorophenyl)-7-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Piperazine-Containing Analogs
Compound in : 2-[2-(2-Chlorophenyl)-5,7-dimethyltriazolo[1,5-a]pyrimidin-6-yl]-1-(4-phenylpiperazinyl)ethanone
- Key Differences: Piperazine is linked via an ethanone group rather than an ethyl chain. Molecular Weight: 460.97 g/mol, significantly higher than the target compound, which may impact bioavailability .
Functional Group Impact on Bioactivity
Pharmacological and Physicochemical Considerations
- 4-Fluorophenyl Group : Enhances metabolic stability and binding affinity via hydrophobic interactions, as seen in microtubule-targeting triazolopyrimidines .
- Piperazine vs. Morpholine : Piperazine’s basic amine (pKa ~9.8) improves solubility in acidic environments, whereas morpholine’s oxygen may reduce CNS penetration due to lower lipophilicity .
- Ethyl Linker : Balances flexibility and rigidity, optimizing interactions with target binding pockets compared to bulkier substituents (e.g., phenyl groups in ) .
Biological Activity
The compound 1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine is a member of the triazole family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C19H22FN5
- Molecular Weight : 349.41 g/mol
- CAS Number : 836638-45-0
The presence of the triazole and pyrimidine rings in its structure contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
- Antibacterial Properties : Compounds containing the 1,2,4-triazole moiety have demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of triazolo[1,5-a]pyrimidines have shown enhanced antimicrobial effects compared to traditional antibiotics .
- Antifungal Activity : The incorporation of triazole rings has been linked to antifungal properties. Studies indicate that certain derivatives exhibit potent antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus, with some compounds showing efficacy comparable to established antifungal agents .
Antiviral Activity
Research has highlighted the potential of triazolo[1,5-a]pyrimidines in antiviral applications. For example, compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown promising antiviral activity, with IC50 values indicating effective inhibition of viral replication .
Anticancer Activity
Triazole derivatives have been investigated for their anticancer properties. Some studies report that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:
- The fluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets.
- Modifications on the piperazine ring can significantly alter pharmacokinetic properties and biological efficacy.
- The position and nature of substituents on the triazole and pyrimidine rings play a critical role in determining the compound's overall activity .
Case Study 1: Antibacterial Efficacy
A study evaluated a series of triazolo[1,5-a]pyrimidine derivatives for their antibacterial properties. The results showed that compounds with a fluorophenyl substitution exhibited higher potency against Gram-positive bacteria compared to their non-fluorinated counterparts. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of conventional antibiotics .
Case Study 2: Antiviral Activity Against Influenza
In vitro assays were conducted to assess the antiviral efficacy of triazolo derivatives against influenza A virus. Compounds were tested for their ability to inhibit viral replication in MDCK cells. Results indicated that certain derivatives had EC50 values ranging from 5 to 14 μM, demonstrating substantial antiviral activity without cytotoxic effects .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-{2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl}-4-methylpiperazine?
Answer:
The synthesis typically involves multi-step protocols:
Core Formation : Condensation of 4-fluorophenylhydrazine with ketones (e.g., 4-alkoxyacetophenone) under acidic reflux (e.g., ethanol with glacial acetic acid) to form pyrazole intermediates .
Heterocyclic Closure : Use of Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to generate triazolopyrimidine scaffolds .
Piperazine Coupling : Alkylation or nucleophilic substitution to attach the 4-methylpiperazine moiety. Solvents like DMF or dichloromethane and catalysts (e.g., palladium) are critical for regioselectivity .
Key Tip : Monitor pH and temperature rigorously during cyclization to minimize side products (e.g., over-oxidation) .
Basic: How can structural characterization of this compound be optimized using spectroscopic techniques?
Answer:
Combine complementary methods:
- ¹H/¹³C NMR : Assign peaks for the 4-fluorophenyl (δ 7.2–7.8 ppm), triazole (δ 8.1–8.5 ppm), and piperazine protons (δ 2.5–3.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker .
- LC-MS : Confirm molecular weight (calc. ~424 g/mol for C₂₁H₂₂F₅N₇) with ESI+ mode. Fragmentation patterns (e.g., loss of piperazine) aid in validation .
- IR : Identify carbonyls (if present) at ~1650–1700 cm⁻¹ and triazole C=N stretches at ~1550 cm⁻¹ .
Advanced: How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?
Answer:
Comparative SAR studies reveal:
- Electron-Withdrawing Groups (e.g., F, Cl) : Enhance binding to ATP-binding pockets (e.g., kinase targets) via halogen bonding. Fluorine improves metabolic stability over chlorine .
- Piperazine Substitution : 4-Methylpiperazine increases solubility without compromising blood-brain barrier penetration vs. bulkier substituents .
Data Conflict Example : Fluorophenyl analogs show higher in vitro potency but lower oral bioavailability than methoxyphenyl derivatives. Resolve via prodrug strategies or formulation optimization .
Advanced: What experimental strategies resolve contradictions in receptor binding assays for this compound?
Answer:
Common discrepancies arise from:
- Assay Conditions : Buffer pH (e.g., Tris vs. HEPES) affects ionization of the piperazine group. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .
- Protein Flexibility : Molecular dynamics simulations (50–100 ns) can identify conformational changes in targets (e.g., GPCRs) that alter binding kinetics .
Case Study : Conflicting IC₅₀ values for PDE4 inhibition were resolved by standardizing Mg²⁺ concentrations (1–2 mM) .
Advanced: How can reaction yields be improved during the triazolopyrimidine ring formation?
Answer:
Optimize:
- Catalyst Systems : Replace POCl₃ with PCl₅ for milder conditions, reducing side-product formation (yield increase from 45% to 68%) .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, achieving ~75% yield .
- Workup : Use HPLC (C18 column, acetonitrile/water gradient) to isolate the triazolopyrimidine core with >95% purity .
Basic: What are the primary biological targets hypothesized for this compound?
Answer:
Based on structural analogs:
- Kinases : CDK2/9 (triazolopyrimidine core mimics ATP’s adenine) .
- GPCRs : Serotonin receptors (5-HT₂A/2C) due to piperazine’s affinity for basic side chains .
- Epigenetic Targets : HDACs via zinc chelation (fluorophenyl as a surface recognition motif) .
Advanced: How can computational methods guide the optimization of pharmacokinetic properties?
Answer:
- ADMET Prediction : Use SwissADME to assess logP (optimal ~2.5–3.5) and P-glycoprotein substrate risk. Fluorine reduces CYP3A4 metabolism .
- Docking Studies (AutoDock Vina) : Identify residues (e.g., Lys89 in CDK2) for hydrogen bonding with the triazole nitrogen. Modify ethyl linker length to balance affinity and solubility .
Basic: What analytical techniques validate purity and stability under storage conditions?
Answer:
- HPLC-UV : Purity >98% with a retention time of 8.2 min (C18 column, 40:60 acetonitrile/water) .
- Accelerated Stability Testing : 40°C/75% RH for 4 weeks. Degradation products (e.g., hydrolyzed piperazine) monitored via LC-MS .
Advanced: What mechanistic insights explain its activity in resistant cell lines?
Answer:
- Efflux Pump Inhibition : Co-administration with verapamil (P-gp inhibitor) reverses resistance in MDR1-overexpressing lines .
- Target Mutations : CRISPR-Cas9 screens identify gatekeeper mutations (e.g., T315I in BCR-ABL). Design analogs with bulkier substituents to overcome steric hindrance .
Advanced: How do solvent polarity and temperature affect recrystallization efficiency?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
